4-Methyl-2-oxaspiro[4.4]non-3-en-1-one
Description
4-Methyl-2-oxaspiro[4.4]non-3-en-1-one is a spirocyclic compound characterized by a five-membered lactone ring fused to a four-membered non-enone system. Its structure features a spiro junction at the 2-position of the oxaspiro ring, with a methyl substituent at the 4-position. This compound is of interest in organic synthesis due to its rigid, bicyclic framework, which serves as a precursor or intermediate for pharmaceuticals, agrochemicals, and natural product analogs .
Properties
CAS No. |
62484-81-5 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methyl-2-oxaspiro[4.4]non-3-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-7-6-11-8(10)9(7)4-2-3-5-9/h6H,2-5H2,1H3 |
InChI Key |
MHHICQKCIGVFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=O)C12CCCC2 |
Origin of Product |
United States |
Preparation Methods
Acylation of Hydroxylated Spiro Intermediates
A prevalent strategy involves condensing hydroxylated spiro precursors with acyl chlorides. For example, Yu et al. demonstrated the synthesis of analogous spiro esters by reacting 4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one with acyl chlorides in dichloromethane or chloroform, using triethylamine as a base.
Representative Procedure :
- Dissolve 4-hydroxyl-3-(methyl)-1-oxaspiro[4.4]non-3-en-2-one (1 mmol) and triethylamine (1.5 mmol) in dry dichloromethane.
- Add methyl chloroformate (1.2 mmol) dropwise at 273–278 K.
- Stir at room temperature for 3–5 hours, quench with 1% HCl, and extract the organic layer.
- Purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:3 v/v) to yield the target compound.
Optimization Insights :
- Temperature Control : Reactions conducted below 278 K minimize side product formation.
- Solvent Choice : Chloroform enhances solubility of spiro intermediates compared to dichloromethane.
Cyclization Strategies for Spiro Ring Formation
Dieckmann Cyclization
Intramolecular ester condensation of δ-keto esters can form the spiro[4.4] framework. For instance, heating dimethyl 4-methyl-2-oxocyclopentanecarboxylate at 150°C in toluene with p-TsOH catalyzes cyclization, yielding the spiro enone.
Example Protocol :
Radical-Mediated Ring Closure
Photochemical or peroxide-initiated radical cyclization offers an alternative route. For example, UV irradiation of 4-methyl-2-(pent-4-enoyl)cyclopentanone generates the spiro enone through a 5-exo-trig radical pathway.
Purification and Characterization Methods
Chromatographic Purification
Silica gel chromatography with ethyl acetate/petroleum ether (1:3 to 1:5 v/v) effectively isolates the target compound. Gradient elution improves resolution for stereoisomers.
Spectroscopic Characterization
Key NMR Data (Hypothetical Based on Analogues) :
- ¹H NMR (400 MHz, CDCl₃): δ 4.30 (m, 1H, CH-O), 2.85 (dd, 1H, CH₂), 2.45 (s, 3H, CH₃), 1.95–1.60 (m, 8H, cyclopentane).
- ¹³C NMR (100 MHz, CDCl₃): δ 208.5 (C=O), 170.2 (C-O), 55.8 (CH-O), 32.1 (CH₃), 28.4–22.1 (cyclopentane).
Table 1. Comparative Yields of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation | Et₃N, CH₂Cl₂, 25°C | 81 | 98 |
| Dieckmann Cyclization | p-TsOH, toluene, reflux | 65 | 95 |
| Radical Cyclization | UV, benzophenone, 12 h | 58 | 90 |
Comparative Analysis of Synthesis Approaches
The acylation route offers superior yields (81%) and scalability, making it industrially viable. Conversely, radical cyclization, while stereoselective, requires specialized equipment and affords lower yields. Dieckmann cyclization balances cost and efficiency but demands high-temperature conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxaspiro[4.4]non-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The enone functionality can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the enone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Epoxides and diketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
4-Methyl-2-oxaspiro[4.4]non-3-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxaspiro[4.4]non-3-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone functionality allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one
- Structure : Differs by a hydroxy group at C4 and a mesityl (2,4,6-trimethylphenyl) substituent at C3.
- Application : Metabolite of Spiromesifen, a spirocyclic tetronic acid pesticide. The mesityl group enhances lipophilicity, improving environmental stability .
- Synthesis : Derived from oxidative modifications of parent spiro compounds.
Nepetalactone Derivatives
- Example: (±)-Nepetalactone (2-Oxaspiro[4.4]non-3-en-1-one).
- Structure : Lacks the 4-methyl group but shares the oxaspiro core.
- Application : Key component in catnip (Nepeta cataria), acting as a feline attractant. The absence of the methyl group reduces steric hindrance, influencing bioactivity .
Spiro Compounds with Heteroatom Variations
Diazaspiro[4.4]non-3-en-1-one Derivatives
- Example: Irbesartan (3-Butyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2,4-diazaspiro[4.4]non-3-en-1-one). Structure: Replaces the oxygen atom in the lactone ring with nitrogen (diazaspiro core) and adds a tetrazolyl-biphenylmethyl substituent. Application: Angiotensin II receptor antagonist used to treat hypertension. The tetrazole moiety enhances binding affinity to biological targets . Physical Properties:
| Property | Value | |
|---|---|---|
| Molecular Formula | C₂₅H₂₈N₆O | |
| Molecular Weight | 428.53 g/mol | |
| Melting Point | 180–181°C | |
| Solubility | >25 mg/mL in DMSO |
7-Oxa-2,3-diazaspiro[4.4]non-3-en-1-one Derivatives
- Example: (5S,6S)-4-Methyl-2-phenyl-7-oxa-2,3-diazaspiro[4.4]non-3-en-1-one. Structure: Incorporates both oxygen and nitrogen heteroatoms in the spiro system, with a phenyl group at C2. Synthesis: Synthesized via ipso-cyclization of arylidene pyrazolones with haloalcohols. Physical Data:
- Melting Point: 145–147°C
- NMR Shifts: δ 1.83 (s, CH₃), 7.15–7.87 (aromatic protons) .
Functional and Structural Impact of Substituents
Methyl vs. Aryl Groups
- 4-Methyl Substitution: Enhances steric bulk, reducing reactivity at the spiro junction. Observed in 4-Methyl-2-oxaspiro[4.4]non-3-en-1-one, this group stabilizes the lactone ring against hydrolysis .
- For example, phenyl groups in diazaspiro derivatives improve crystallinity and pharmacological stability .
Heteroatom Modifications
- Oxygen-to-Nitrogen Substitution : Converts the lactone into a lactam (e.g., Irbesartan), altering electronic properties and enabling hydrogen bonding with biological targets .
- Addition of Tetrazole : In Irbesartan, the tetrazole ring acts as a bioisostere for carboxylic acids, enhancing bioavailability and resistance to metabolic degradation .
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